

Application Notes and Protocols for Labeling Oligonucleotides with CY5.5

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Cyanine 5.5 (CY5.5), a near-infrared (NIR) fluorescent dye, is particularly valuable for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging and highly sensitive detection assays.^{[1][2][3]} This document provides detailed application notes and protocols for the covalent labeling of oligonucleotides with CY5.5, focusing on the most common and reliable conjugation chemistries.

While the term "**CY5.5-COOH chloride**" suggests the use of an acyl chloride, this reagent is highly reactive and susceptible to rapid hydrolysis in aqueous environments, making it generally unsuitable for direct labeling of oligonucleotides in standard buffers. The more stable and widely used alternative is the N-hydroxysuccinimide (NHS) ester of CY5.5 (CY5.5-NHS ester), which reacts efficiently and specifically with primary amine groups.^{[1][4][5][6]} Therefore, these protocols will focus on the use of CY5.5-NHS ester for labeling amine-modified oligonucleotides.

Spectroscopic and Chemical Properties of CY5.5

A thorough understanding of the properties of CY5.5 is crucial for successful labeling and downstream applications. The key characteristics are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{max})	~675 nm	
Emission Maximum (λ_{em})	~694 nm	[6]
Molar Extinction Coefficient (ϵ)	~209,000 M ⁻¹ cm ⁻¹	[7]
Molecular Weight (CY5.5-NHS ester)	~1000.09 g/mol	[6]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[6]
Target Functional Group	Primary amine (-NH ₂)	[7][6]

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides with CY5.5-NHS Ester

This protocol describes the post-synthetic conjugation of CY5.5-NHS ester to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

- Amine-modified oligonucleotide (desalted or purified)
- CY5.5-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0[1][8]
- Nuclease-free water
- Microcentrifuge tubes

Procedure:

- Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
- Prepare the CY5.5-NHS Ester Solution: Immediately before use, dissolve the CY5.5-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.^[4]
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the CY5.5-NHS ester solution to the oligonucleotide solution.
 - Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight for maximum yield.
- Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to react with any remaining NHS ester. However, for subsequent purification, this step is often omitted.

Purification of CY5.5-Labeled Oligonucleotides

Purification is essential to remove unconjugated dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method for obtaining high-purity labeled oligonucleotides.^[7]

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Column: C18 reverse-phase column
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient from 5% to 65% acetonitrile over 30 minutes is a good starting point.^[8] The more hydrophobic labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
- Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~675 nm (for CY5.5). The peak that absorbs at both wavelengths corresponds to the desired product.

- **Collection and Desalting:** Collect the desired fraction and remove the TEAA buffer and acetonitrile by lyophilization or ethanol precipitation.

Characterization of CY5.5-Labeled Oligonucleotides

Quantification:

The concentration of the purified labeled oligonucleotide can be determined by measuring its absorbance at 260 nm. The contribution of the CY5.5 dye to the absorbance at 260 nm must be taken into account using the following formula:

$$A_{260} \text{ (corrected)} = A_{260} \text{ (measured)} - (A_{\text{max_dye}} * CF_{260})$$

Where:

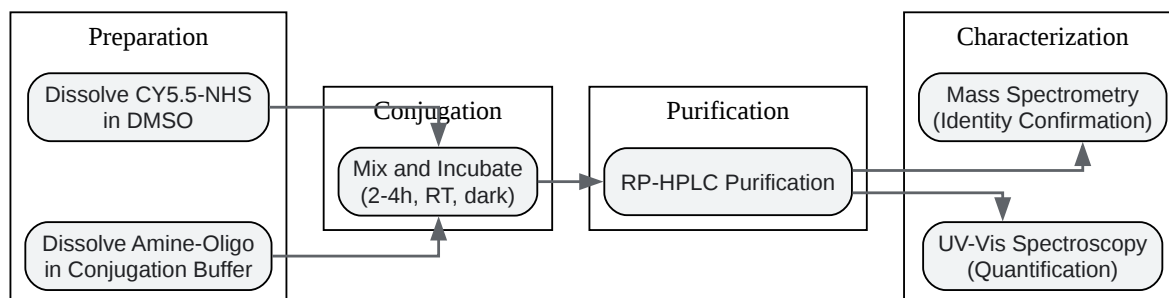
- $A_{\text{max_dye}}$ is the absorbance at the dye's maximum absorbance wavelength (~675 nm).
- CF_{260} is the correction factor for the dye at 260 nm (typically provided by the dye manufacturer).

Purity and Identity Confirmation:

- **Analytical HPLC:** Assess the purity of the final product by analytical RP-HPLC, observing a single major peak that absorbs at both 260 nm and 675 nm.[\[9\]](#)
- **Mass Spectrometry:** Confirm the identity and covalent attachment of the dye by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[\[10\]](#)[\[11\]](#)[\[12\]](#) The measured mass should correspond to the calculated mass of the oligonucleotide plus the mass of the CY5.5 dye.

Diagrams

Experimental Workflow



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Caption: Workflow for labeling oligonucleotides with CY5.5.

Conjugation Chemistry



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Caption: Reaction of CY5.5-NHS ester with an amine-modified oligonucleotide.

Application: Fluorescence In Situ Hybridization (FISH)

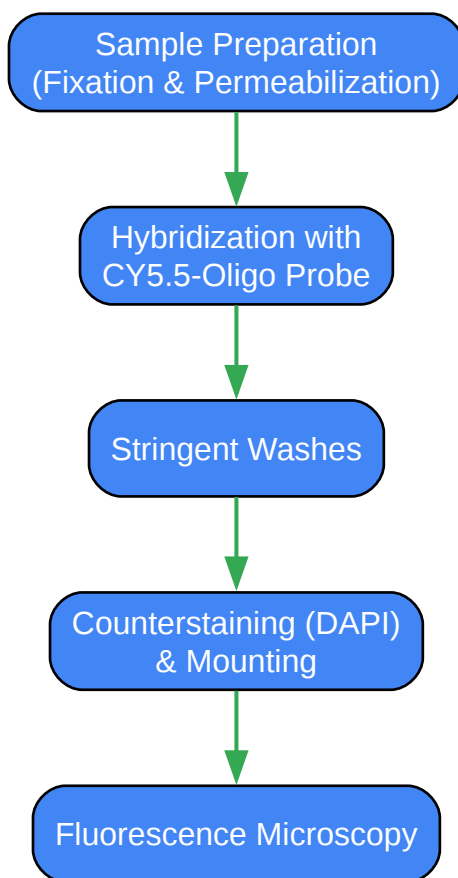
CY5.5-labeled oligonucleotides are excellent probes for FISH, enabling the detection of specific DNA or RNA sequences within cells or tissues.^{[13][14][15][16][17]}

Protocol: FISH with a CY5.5-Labeled Oligonucleotide Probe

- **Sample Preparation:** Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization (e.g., with Triton X-100 or proteinase K).

- Hybridization:
 - Prepare a hybridization buffer (e.g., containing formamide, SSC, and dextran sulfate).
 - Add the CY5.5-labeled oligonucleotide probe to the hybridization buffer at a final concentration of 1-5 ng/μL.
 - Apply the probe solution to the sample, cover with a coverslip, and denature at 75-85°C for 5-10 minutes.
 - Incubate at a hybridization temperature (e.g., 37-42°C) for 2-16 hours in a humidified chamber.
- Washing: Perform stringent washes with SSC buffers at elevated temperatures to remove non-specifically bound probes.
- Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sample with an anti-fade mounting medium.
- Imaging: Visualize the CY5.5 signal using a fluorescence microscope equipped with appropriate filters (Excitation: ~650 nm, Emission: ~700 nm).

FISH Workflow Diagram



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Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

Application: In Vivo Imaging

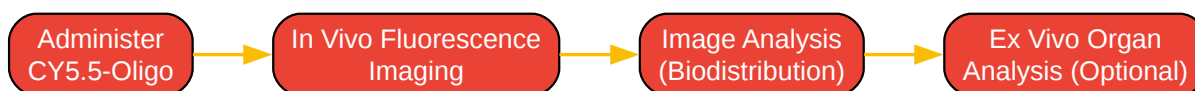
The near-infrared fluorescence of CY5.5 allows for deep tissue imaging in small animal models, making it suitable for tracking the biodistribution and target engagement of therapeutic oligonucleotides.[1][18]

Protocol: In Vivo Imaging with a CY5.5-Labeled Oligonucleotide

- **Animal Model:** Use an appropriate animal model for the disease under investigation.
- **Probe Administration:** Administer the sterile, purified CY5.5-labeled oligonucleotide to the animal via the desired route (e.g., intravenous, intraperitoneal).

- Imaging:
 - At various time points post-administration, anesthetize the animal and place it in an in vivo imaging system.
 - Acquire fluorescence images using the appropriate excitation and emission filters for CY5.5.
- Data Analysis: Quantify the fluorescence intensity in regions of interest (e.g., tumors, organs) to determine the biodistribution and target accumulation of the oligonucleotide.
- Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise organs of interest for ex vivo imaging to confirm the in vivo findings.

In Vivo Imaging Workflow Diagram



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Caption: Workflow for in vivo imaging with CY5.5-labeled oligonucleotides.

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